molecular formula C8H14O3S B2939834 3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide CAS No. 2137631-00-4

3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide

Cat. No.: B2939834
CAS No.: 2137631-00-4
M. Wt: 190.26
InChI Key: WBELFBSILPIAER-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-8-thiabicyclo[321]octane 8,8-dioxide is a bicyclic compound featuring a sulfur atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide can be achieved through several methods. One common approach involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . Another method includes the [3+2]-cycloaddition of platinum-containing carbonyl ylides with vinyl ethers . These methods typically require specific catalysts and reaction conditions to achieve high yields and enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of cost-effective and environmentally friendly catalysts is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the specific reagents and conditions employed.

Scientific Research Applications

3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide exerts its effects involves its interaction with molecular targets and pathways. The sulfur atom within its structure can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxymethyl group can also engage in hydrogen bonding and other interactions, affecting the compound’s overall behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity compared to its nitrogen-containing analogs. This uniqueness makes it valuable for specific applications where sulfur’s chemical behavior is advantageous.

Properties

IUPAC Name

(8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3S/c9-5-6-3-7-1-2-8(4-6)12(7,10)11/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBELFBSILPIAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1S2(=O)=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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